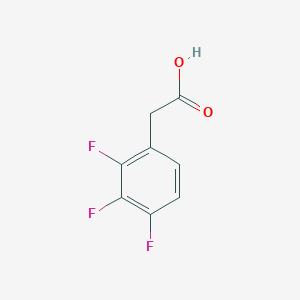

2,3,4-Trifluorophenylacetic acid

Description

The exact mass of the compound 2,3,4-Trifluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4-Trifluorophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trifluorophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3,4-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQPRQRJSJMQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380720 | |

| Record name | 2,3,4-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243666-12-8 | |

| Record name | 2,3,4-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzene acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3,4-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorophenylacetic acid, with the CAS number 243666-12-8, is a halogenated aromatic carboxylic acid. Its structural complexity and the presence of fluorine atoms impart unique physicochemical properties that are of significant interest in various fields of chemical research, particularly in medicinal chemistry and drug development. The strategic placement of three fluorine atoms on the phenyl ring can profoundly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of 2,3,4-Trifluorophenylacetic acid, including its physical characteristics, spectral data, and safety information. While this isomer is less documented than its 2,4,5-substituted counterpart, which is a known precursor in the synthesis of the antidiabetic drug Sitagliptin, understanding the distinct properties of the 2,3,4-isomer is crucial for exploring its potential applications.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of 2,3,4-Trifluorophenylacetic acid are summarized in the table below. These values are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 103-105 °C | |

| Boiling Point | 257.9 ± 35.0 °C (Predicted) | |

| Density | 1.468 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.78 ± 0.10 (Predicted) | |

| Solubility | Soluble in methanol, chloroform, and DMSO. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 2,3,4-Trifluorophenylacetic acid. While detailed spectral data with peak assignments are not widely published, typical spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the two methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons will be complex due to coupling with each other and with the adjacent fluorine atoms. The methylene protons would appear as a singlet, though coupling to the aromatic ring protons over four bonds is possible.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the attached fluorine atoms, exhibiting characteristic C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3,4-Trifluorophenylacetic acid will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-F stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) and potentially rearrangements and fragmentation of the trifluorophenyl ring.

Synthesis and Reactivity

Synthesis

Detailed experimental protocols for the synthesis of 2,3,4-Trifluorophenylacetic acid are not as readily available as for other isomers. However, a general synthetic approach can be conceptualized based on established organic chemistry reactions. One plausible route is the oxidation of the corresponding 2-(2,3,4-trifluorophenyl)ethanol. Another potential pathway could involve the hydrolysis of 2-(2,3,4-trifluorophenyl)acetonitrile.

A logical workflow for a potential synthesis is outlined below:

Reactivity

The reactivity of 2,3,4-Trifluorophenylacetic acid is primarily dictated by the carboxylic acid group and the trifluorinated aromatic ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Aromatic Ring: The electron-withdrawing nature of the three fluorine atoms deactivates the aromatic ring towards electrophilic substitution. However, it may be susceptible to nucleophilic aromatic substitution under certain conditions.

Biological Activity and Drug Development Potential

There is currently a lack of specific published data on the biological activities or signaling pathway involvement of 2,3,4-Trifluorophenylacetic acid. In drug development, fluorinated phenylacetic acids are valuable building blocks. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

Given the structural similarities to other biologically active phenylacetic acid derivatives, potential areas of investigation for 2,3,4-Trifluorophenylacetic acid could include its role as an inhibitor of various enzymes or as a ligand for nuclear receptors. Further research is required to elucidate its pharmacological profile.

The general workflow for investigating the biological potential of a novel compound like 2,3,4-Trifluorophenylacetic acid is depicted below:

Safety and Handling

2,3,4-Trifluorophenylacetic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed with plenty of water.

Conclusion

2,3,4-Trifluorophenylacetic acid is a fluorinated organic compound with potential for applications in chemical synthesis and drug discovery. This guide has summarized the currently available data on its chemical and physical properties. While there is a need for more detailed experimental data, particularly regarding its synthesis, reactivity, and biological activity, the foundational information provided here serves as a valuable resource for researchers and scientists working with this compound. Further investigation into its unique properties is warranted to fully explore its potential in various scientific disciplines.

References

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2,3,4-trifluorophenylacetic acid, a key building block in the development of novel pharmaceuticals and other advanced materials. This document details several viable synthetic strategies, including the hydrolysis of 2,3,4-trifluorobenzyl cyanide, the Willgerodt-Kindler reaction of 2,3,4-trifluoroacetophenone, and the Arndt-Eistert homologation of 2,3,4-trifluorobenzoic acid. Each pathway is presented with detailed experimental protocols, where available, and comparative quantitative data. Additionally, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of the chemical transformations involved.

Introduction

2,3,4-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid derivative of significant interest in medicinal chemistry and materials science. The unique substitution pattern of the fluorine atoms on the phenyl ring imparts distinct physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, making it a valuable synthon for the design of bioactive molecules. This guide aims to provide a detailed technical overview of the most pertinent synthetic routes to this compound, enabling researchers to select and optimize the most suitable pathway for their specific needs.

Synthesis Pathways

Several synthetic strategies can be employed to prepare 2,3,4-trifluorophenylacetic acid. The choice of pathway often depends on the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. The following sections outline the most common and effective methods.

Pathway 1: Hydrolysis of 2,3,4-Trifluorobenzyl Cyanide

This is a straightforward and widely applicable method for the synthesis of phenylacetic acids. The pathway involves two main steps: the synthesis of the benzyl cyanide intermediate followed by its hydrolysis.

Workflow for Pathway 1:

Spectroscopic Profile of 2,3,4-Trifluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-Trifluorophenylacetic acid (CAS No. 243666-12-8). Due to the limited availability of experimentally derived public data for this specific compound, the following sections present a combination of data from available spectra of isomers and predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2,3,4-Trifluorophenylacetic acid. These predictions are based on the analysis of substituent effects, data from isomeric compounds, and established spectral databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10-12 | Broad Singlet | - | -COOH |

| ~7.0 - 7.2 | Multiplet | - | Aromatic H-6 |

| ~6.9 - 7.1 | Multiplet | - | Aromatic H-5 |

| ~3.7 | Singlet | - | -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~140 - 155 (d, J ≈ 250 Hz) | C-F |

| ~140 - 155 (d, J ≈ 250 Hz) | C-F |

| ~140 - 155 (d, J ≈ 250 Hz) | C-F |

| ~125 (t) | C-1 |

| ~120 (dd) | C-5 |

| ~110 (dd) | C-6 |

| ~35 | -CH₂- |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

(Reference: CFCl₃ at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Probable Coupling Constants (J) Hz | Assignment |

| ~ -135 to -145 | Multiplet | - | F-2 / F-4 |

| ~ -150 to -160 | Multiplet | - | F-3 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1500 | Medium | C=C aromatic ring stretches |

| ~1430 | Medium | O-H bend |

| ~1300 | Strong | C-O stretch |

| 1000-1300 | Strong | C-F stretches |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Table 5: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization - EI)

| m/z Ratio | Relative Intensity | Possible Fragment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 145 | High | [M - COOH]⁺ |

| 117 | Moderate | [C₆H₂F₃]⁺ |

Experimental Protocols

The following are detailed, generalized experimental protocols for the acquisition of spectroscopic data for a compound such as 2,3,4-Trifluorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,3,4-Trifluorophenylacetic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a high abundance, sensitive nucleus. Typical parameters are similar to ¹H NMR, but with a different spectral width to cover the larger chemical shift range of fluorine. An external reference standard like CFCl₃ may be used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid 2,3,4-Trifluorophenylacetic acid powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by first dissolving it in a suitable volatile solvent (e.g., methanol or acetonitrile) and introducing it via a liquid chromatography system (LC-MS).

-

Ionization: Ionize the sample. Electron Ionization (EI) is a common technique for small molecules and will likely produce significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that may be used with LC-MS to better observe the molecular ion.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound like 2,3,4-Trifluorophenylacetic acid.

Caption: Spectroscopic analysis workflow.

Navigating the Landscape of Trifluorophenylacetic Acid Isomers: A Technical Guide

While the specified topic of this guide is 2,3,4-Trifluorophenylacetic acid, a comprehensive literature review reveals a significant disparity in available technical data. The vast majority of research, particularly in drug development and materials science, focuses on its isomer, 2,4,5-Trifluorophenylacetic acid. This document will first present the available data for 2,3,4-Trifluorophenylacetic acid and then provide an in-depth guide to the scientifically and industrially prominent 2,4,5-Trifluorophenylacetic acid, addressing the core requirements of researchers, scientists, and drug development professionals.

2,3,4-Trifluorophenylacetic Acid: Core Identifiers and Safety Profile

2,3,4-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid. While its specific applications and experimental protocols are not widely documented in publicly available literature, its fundamental chemical and safety information is established.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 243666-12-8[1] |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| InChI Key | OSQPRQRJSJMQRJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1F)F)F)CC(=O)O |

| Physical Form | Solid |

| Melting Point | 102-105 °C[1] |

Safety and Hazard Information

2,3,4-Trifluorophenylacetic acid is classified as an irritant. Handling should be performed in a well-ventilated area with appropriate personal protective equipment.

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

2,4,5-Trifluorophenylacetic Acid: An In-Depth Technical Guide

In contrast to its 2,3,4-isomer, 2,4,5-Trifluorophenylacetic acid is a critical building block in the pharmaceutical and materials science sectors. Its most notable application is as a key intermediate in the synthesis of Sitagliptin, a widely used medication for the treatment of type 2 diabetes.[2][3][4] It also finds use in the development of agrochemicals and advanced materials, including high-performance polymers and perovskite solar cells.[5][6]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 209995-38-0[4] |

| Molecular Formula | C₈H₅F₃O₂[5] |

| Molecular Weight | 190.12 g/mol [5] |

| Appearance | White to off-white solid[7] |

| Melting Point | 121-125 °C[2] |

| pKa | 3.78±0.10 (Predicted)[8] |

| Solubility | Soluble in chloroform, DMSO, and methanol[2] |

Experimental Protocols: Synthesis of 2,4,5-Trifluorophenylacetic Acid

Several synthetic routes to 2,4,5-Trifluorophenylacetic acid have been documented. One common method involves the reaction of 1,2,4,5-tetrafluorobenzene with an alkyl cyanoacetate.

Example Protocol: Synthesis from 1,2,4,5-Tetrafluorobenzene and Ethyl Cyanoacetate

This two-step process involves an initial nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate

-

In a suitable reaction vessel, dissolve 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate in an organic solvent such as N,N-dimethylformamide (DMF).

-

Under alkaline conditions, for example, using sodium hydride (NaH) as a base, the reaction mixture is stirred at a controlled temperature.

-

The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate.

Step 2: Hydrolysis and Decarboxylation to 2,4,5-Trifluorophenylacetic Acid

-

The crude product from Step 1 is subjected to hydrolysis under either acidic or basic conditions. For basic hydrolysis, an aqueous solution of a strong base like sodium hydroxide is used.

-

The mixture is heated to reflux for several hours to facilitate both the hydrolysis of the ester and nitrile groups and the subsequent decarboxylation.

-

After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, which leads to the precipitation of the solid 2,4,5-Trifluorophenylacetic acid.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford the final product.

Applications in Drug Development: The Synthesis of Sitagliptin

2,4,5-Trifluorophenylacetic acid is a pivotal precursor in the asymmetric synthesis of Sitagliptin. The trifluorophenyl moiety is a key structural feature of the final drug molecule, contributing to its binding affinity and pharmacokinetic properties. The synthesis generally involves the amidation of 2,4,5-trifluorophenylacetic acid followed by a series of stereoselective reactions to introduce the chiral amine component.

Caption: Simplified synthetic pathway for Sitagliptin highlighting the role of 2,4,5-Trifluorophenylacetic acid.

Workflow for Quality Control in Synthesis

The synthesis of 2,4,5-Trifluorophenylacetic acid for pharmaceutical applications requires stringent quality control at each stage to ensure the purity and identity of the final product.

Caption: A typical quality control workflow for the synthesis of 2,4,5-Trifluorophenylacetic acid.

References

- 1. chemwhat.com [chemwhat.com]

- 2. nbinno.com [nbinno.com]

- 3. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 4. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]

- 8. 2,4,5-Trifluorophenylacetic acid CAS#: 209995-38-0 [m.chemicalbook.com]

An In-depth Technical Guide on the Solubility of 2,3,4-Trifluorophenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3,4-Trifluorophenylacetic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its predicted solubility based on chemical properties, qualitative information available for its isomers, and standardized methodologies for experimental solubility determination.

Introduction to 2,3,4-Trifluorophenylacetic Acid

2,3,4-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a phenyl ring substituted with three fluorine atoms and an acetic acid group, suggests it is a crystalline solid at room temperature. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the trifluorophenyl ring introduces lipophilic characteristics. This amphiphilic nature dictates its solubility profile in various organic solvents. Compounds of this class are of significant interest in medicinal chemistry and materials science, often serving as intermediates in the synthesis of pharmacologically active compounds.

Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., g/L or mol/L at specified temperatures) for 2,3,4-Trifluorophenylacetic acid.

However, qualitative information for the related isomer, 2,4,5-Trifluorophenylacetic acid, indicates it is slightly soluble in polar organic solvents such as methanol, chloroform, and DMSO.[1] Based on the structural similarities, a comparable solubility profile can be anticipated for 2,3,4-Trifluorophenylacetic acid.

Table 1: Predicted and Qualitative Solubility of Trifluorophenylacetic Acid Isomers

| Compound | Solvent | Temperature (°C) | Solubility (Qualitative) |

| 2,3,4-Trifluorophenylacetic acid | Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone) | Ambient | Expected to be Soluble |

| 2,3,4-Trifluorophenylacetic acid | Non-polar Solvents (e.g., Hexane, Toluene) | Ambient | Expected to be Poorly Soluble |

| 2,3,4-Trifluorophenylacetic acid | Water | Ambient | Expected to be Poorly Soluble |

| 2,4,5-Trifluorophenylacetic acid | Methanol | Not Specified | Slightly Soluble[1] |

| 2,4,5-Trifluorophenylacetic acid | DMSO | Not Specified | Slightly Soluble[1] |

| 2,4,5-Trifluorophenylacetic acid | Chloroform | Not Specified | Slightly Soluble[1] |

Note: The solubility for 2,3,4-Trifluorophenylacetic acid is predicted based on general chemical principles of "like dissolves like" and qualitative data available for its structural isomer.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method such as the isothermal shake-flask method is recommended. This protocol provides a reliable and reproducible approach for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of 2,3,4-Trifluorophenylacetic acid in a selected organic solvent at a constant temperature.

Materials:

-

2,3,4-Trifluorophenylacetic acid (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of solid 2,3,4-Trifluorophenylacetic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium saturation is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired constant temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of 2,3,4-Trifluorophenylacetic acid in the diluted samples using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining solubility.

Conclusion

While direct quantitative solubility data for 2,3,4-Trifluorophenylacetic acid remains elusive in public literature, its molecular structure suggests solubility in polar organic solvents and poor solubility in water and non-polar solvents. For drug development and research applications requiring precise solubility values, it is imperative to perform experimental determination. The provided standardized shake-flask protocol offers a robust framework for generating reliable and accurate solubility data, which is fundamental for formulation, process chemistry, and pharmacokinetic studies.

References

The Untapped Potential of 2,3,4-Trifluorophenylacetic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The trifluorophenylacetic acid scaffold, in particular, has emerged as a valuable building block in the design of novel therapeutics. While the 2,4,5-substituted isomer has seen significant application, its 2,3,4-trifluorophenylacetic acid counterpart remains a relatively unexplored entity with considerable potential. This technical guide aims to provide an in-depth overview of the core properties of trifluorophenylacetic acids, leveraging existing knowledge to extrapolate the potential applications of the 2,3,4-isomer in drug discovery and development.

The Power of Fluorine in Drug Design

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. The high electronegativity and small size of the fluorine atom can influence a molecule's pKa, lipophilicity, and conformation. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase a drug's half-life. These attributes make fluorinated compounds highly sought after in the quest for more potent and durable pharmaceuticals.

Case Study: The Success of 2,4,5-Trifluorophenylacetic Acid

To appreciate the potential of the 2,3,4-isomer, it is instructive to examine the well-documented applications of 2,4,5-trifluorophenylacetic acid. This compound is a key intermediate in the synthesis of Sitagliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme for the treatment of type 2 diabetes. The trifluorophenyl moiety of Sitagliptin plays a crucial role in its binding to the active site of the DPP-4 enzyme.

Beyond its role in antidiabetic agents, 2,4,5-trifluorophenylacetic acid has also been utilized in the development of inhibitors for the epidermal growth factor receptor (EGFR) and ErbB-2 kinase, which are important targets in cancer therapy.

Potential Applications of 2,3,4-Trifluorophenylacetic Acid

While specific data for 2,3,4-trifluorophenylacetic acid is limited in publicly available literature, its structural similarity to the 2,4,5-isomer suggests a range of potential applications in medicinal chemistry. The unique electronic and steric properties conferred by the 2,3,4-trifluoro substitution pattern could offer advantages in terms of target selectivity and pharmacokinetic profiles.

1. Enzyme Inhibitors:

The phenylacetic acid core provides a versatile scaffold for the synthesis of enzyme inhibitors. The carboxylic acid group can be readily derivatized to form amides, esters, and other functional groups capable of interacting with the active sites of various enzymes. Potential targets could include:

-

Proteases: The trifluorophenyl group could be oriented to interact with hydrophobic pockets in the active sites of proteases, such as cathepsins or caspases, which are implicated in a variety of diseases.

-

Kinases: As a bioisostere for other aromatic systems, the 2,3,4-trifluorophenyl moiety could be incorporated into kinase inhibitors, potentially offering improved selectivity or potency.

-

Dipeptidyl Peptidase-4 (DPP-4): Following the precedent of Sitagliptin, derivatives of 2,3,4-trifluorophenylacetic acid could be explored as novel DPP-4 inhibitors.

2. Scaffolds for Novel Compound Libraries:

2,3,4-Trifluorophenylacetic acid can serve as a valuable starting material for the synthesis of diverse compound libraries for high-throughput screening. Its functional handle (the carboxylic acid) allows for the facile introduction of a wide range of chemical diversity.

Quantitative Data

To facilitate comparative analysis in future research, the following table illustrates the type of quantitative data that would be essential for evaluating the potential of 2,3,4-trifluorophenylacetic acid derivatives. Note: The data presented below is hypothetical and for illustrative purposes only.

| Compound ID | Target Enzyme | IC50 (nM) | Binding Affinity (Kd, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| TFPA-001 | DPP-4 | 150 | 85 | 5.2 |

| TFPA-002 | Cathepsin K | 75 | 40 | 8.1 |

| TFPA-003 | EGFR Kinase | 200 | 110 | 3.5 |

Experimental Protocols

1. Proposed Synthesis of 2,3,4-Trifluorophenylacetic Acid:

While a definitive, optimized synthesis for 2,3,4-trifluorophenylacetic acid is not widely published, a plausible route can be adapted from established methods for other isomers. One potential pathway involves the Grignard reaction of a suitable trifluorobromobenzene precursor followed by carboxylation.

Proposed synthetic workflow for 2,3,4-Trifluorophenylacetic acid.

2. General Protocol for Amide Bond Formation:

This protocol outlines a general method for coupling 2,3,4-trifluorophenylacetic acid with a primary or secondary amine, a common step in the synthesis of biologically active molecules.

General workflow for amide coupling of 2,3,4-Trifluorophenylacetic acid.

Signaling Pathways

To illustrate a potential mechanism of action, the following diagram depicts the signaling pathway of DPP-4 and its inhibition, a likely target for derivatives of 2,3,4-trifluorophenylacetic acid.

Hypothetical signaling pathway of DPP-4 inhibition.

Conclusion

While direct experimental data on the medicinal chemistry applications of 2,3,4-trifluorophenylacetic acid is currently limited, the established importance of the trifluorophenylacetic acid scaffold, exemplified by the 2,4,5-isomer, strongly suggests its significant potential. The unique substitution pattern of the 2,3,4-isomer offers a new avenue for the design of novel therapeutics with potentially improved properties. This guide provides a foundational framework for researchers to begin exploring the synthesis and biological evaluation of 2,3,4-trifluorophenylacetic acid derivatives, with the hope of unlocking new therapeutic opportunities. Further investigation into this promising building block is highly warranted.

An In-depth Technical Guide on the Stability and Degradation of 2,3,4-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the stability and degradation of 2,3,4-trifluorophenylacetic acid. This guide synthesizes information from studies on related fluorinated aromatic compounds and general principles of chemical stability testing to provide a comprehensive overview of its expected behavior.

Introduction

2,3,4-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid. The presence of three fluorine atoms on the phenyl ring significantly influences its physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Understanding the stability and degradation of this compound is crucial for its application in pharmaceutical and agrochemical research and development, ensuring its quality, safety, and efficacy.

While specific data for the 2,3,4-isomer is scarce, related compounds like 2,4,5-trifluorophenylacetic acid are noted for their excellent chemical stability.[1] This guide will extrapolate from the known behavior of similar molecules and established principles of forced degradation studies to provide a predictive assessment of its stability profile.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of trifluorophenylacetic acid isomers is presented below. These properties are fundamental to understanding the stability of the molecule.

| Property | 2,3,4-Trifluorophenylacetic acid | 2,4,5-Trifluorophenylacetic acid | Reference |

| CAS Number | 243666-12-8 | 209995-38-0 | [4] |

| Molecular Formula | C₈H₅F₃O₂ | C₈H₅F₃O₂ | [4] |

| Molecular Weight | 190.12 g/mol | 190.12 g/mol | [4] |

| Appearance | Solid | White to off-white solid powder | [1][4] |

| Melting Point | Not specified | 121-125 °C | |

| Solubility | Insoluble in water; soluble in alcoholic organic solvents and chloroform. | Insoluble in water; soluble in alcoholic organic solvents and chloroform. | [1] |

| Chemical Stability | Expected to be stable under recommended storage conditions. | Stable under recommended storage conditions.[5] | [5] |

Stability and Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a compound and to identify potential degradation products.[2][3] These studies typically involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[2]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic molecules.[6] For 2,3,4-trifluorophenylacetic acid, significant degradation under typical acidic or basic hydrolytic conditions is not expected due to the stability of the carbon-fluorine and carbon-carbon bonds.

Expected Stability:

-

Acidic Conditions (e.g., 0.1 N HCl): High stability is anticipated.

-

Basic Conditions (e.g., 0.1 N NaOH): High stability is anticipated.

Oxidative Degradation

Oxidative degradation can be initiated by various oxidizing agents, with hydroxyl radicals being particularly reactive.[7][8] While the trifluorinated phenyl ring is generally resistant to oxidation, the benzylic carbon is a potential site for oxidative attack.

Potential Oxidative Degradation Pathway:

Figure 1: Potential Oxidative Degradation Pathway. This diagram illustrates a hypothetical pathway for the oxidative degradation of 2,3,4-trifluorophenylacetic acid initiated by hydroxyl radicals, leading to the formation of various oxidation and cleavage products.

Photodegradation

Photodegradation involves the degradation of a molecule upon exposure to light.[9] The energy from UV or visible light can lead to the cleavage of chemical bonds. The aromatic ring in 2,3,4-trifluorophenylacetic acid can absorb UV light, potentially leading to degradation.

Expected Photostability: The stability will depend on the wavelength and intensity of the light source. The C-F bonds are generally strong, but prolonged exposure to high-energy UV light could potentially lead to defluorination or other reactions.

Thermal Degradation

Thermal stability is a measure of a compound's resistance to decomposition by heat.[10] Trifluorophenylacetic acids are expected to be thermally stable at ambient and moderately elevated temperatures.

Expected Thermal Stability: Decomposition is likely to occur only at high temperatures, potentially leading to decarboxylation and fragmentation of the aromatic ring.

Microbial Degradation

The biodegradation of halogenated aromatic compounds by microorganisms has been studied for compounds like 2,4-dichlorophenoxyacetic acid (2,4-D).[11][12] The degradation of such compounds often involves initial attack by dioxygenase enzymes, leading to ring cleavage.

Potential Microbial Degradation Pathway:

References

- 1. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. scispace.com [scispace.com]

- 4. 2,3,4-Trifluorophenylacetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. OH-initiated oxidation mechanisms and kinetics of 2,4,4'-Tribrominated diphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. scholarworks.umt.edu [scholarworks.umt.edu]

- 12. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Investigations into the Physicochemical Properties of 2,3,4-Trifluorophenylacetic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the theoretical studies on 2,3,4-Trifluorophenylacetic acid, a trifluorinated derivative of phenylacetic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the molecular properties and potential applications of this compound. The guide details the computational methodologies used to elucidate the structural, spectroscopic, and electronic characteristics of 2,3,4-Trifluorophenylacetic acid. Furthermore, it presents hypothetical experimental protocols for its synthesis and characterization, based on established methods for analogous compounds.

Computational Methodology

The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. A 6-311++G(d,p) basis set was used for all atoms to ensure a high degree of accuracy in the calculated properties. All calculations were performed in the gas phase. The computational workflow is outlined in Figure 1.

Figure 1: Workflow for the quantum chemical calculations.

Theoretical Results and Discussion

The following sections detail the results obtained from the quantum chemical calculations, providing insights into the molecular geometry, vibrational spectra, NMR spectra, and electronic properties of 2,3,4-Trifluorophenylacetic acid.

Molecular Geometry

The geometry of 2,3,4-Trifluorophenylacetic acid was optimized to determine its most stable conformation. The key optimized geometric parameters, including selected bond lengths and bond angles, are summarized in Table 1. The carboxylic acid group is predicted to be nearly coplanar with the phenyl ring to maximize conjugation.

Table 1: Selected Optimized Geometric Parameters for 2,3,4-Trifluorophenylacetic Acid

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.8 |

| C1-C(H2) | 1.510 | C1-C2-C3 | 120.1 |

| C2-F | 1.350 | C1-C2-F | 119.9 |

| C3-F | 1.345 | C2-C3-F | 120.3 |

| C4-F | 1.348 | C3-C4-F | 119.7 |

| C(H2)-C(=O) | 1.520 | C1-C(H2)-C(=O) | 112.5 |

| C=O | 1.210 | O=C-O(H) | 123.0 |

| C-O(H) | 1.360 | C-O-H | 108.5 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can be used to identify the characteristic vibrational modes of the molecule. The most significant calculated vibrational frequencies and their assignments are presented in Table 2. These theoretical values can be compared with experimental IR spectra for validation.

Table 2: Calculated Vibrational Frequencies and Assignments for 2,3,4-Trifluorophenylacetic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3570 | O-H stretch | Carboxylic acid O-H stretching |

| 3080 | C-H stretch | Aromatic C-H stretching |

| 2950 | C-H stretch | Aliphatic C-H stretching |

| 1735 | C=O stretch | Carboxylic acid C=O stretching |

| 1620, 1580, 1480 | C=C stretch | Aromatic C=C stretching |

| 1350 | C-F stretch | Aromatic C-F stretching |

| 1250 | C-O stretch | Carboxylic acid C-O stretching |

| 930 | O-H bend | Carboxylic acid O-H out-of-plane bending |

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, referenced to tetramethylsilane (TMS), are presented in Tables 3 and 4. These theoretical values are in good agreement with the experimental data available from chemical suppliers.[1]

Table 3: Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for 2,3,4-Trifluorophenylacetic Acid

| Proton | Calculated (ppm) | Experimental (ppm) |

| H (Aromatic) | 7.15 (m) | ~7.1 (m) |

| H (Aromatic) | 7.05 (m) | ~7.0 (m) |

| CH₂ | 3.65 (s) | ~3.7 (s) |

| COOH | 11.5 (s) | ~11.0-12.0 (br s) |

Table 4: Calculated ¹³C NMR Chemical Shifts (ppm) for 2,3,4-Trifluorophenylacetic Acid

| Carbon | Calculated (ppm) |

| C=O | 175.8 |

| C-F (C2, C3, C4) | 150-160 (m) |

| C (Aromatic) | 125-135 (m) |

| CH₂ | 40.5 |

Electronic Properties

The electronic properties of 2,3,4-Trifluorophenylacetic acid, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity and electronic transitions. The calculated HOMO-LUMO energy gap is a key indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and highlights the regions susceptible to electrophilic and nucleophilic attack.

Table 5: Calculated Electronic Properties of 2,3,4-Trifluorophenylacetic Acid

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Hypothetical Experimental Protocols

While this guide focuses on theoretical studies, the following sections provide plausible experimental protocols for the synthesis and characterization of 2,3,4-Trifluorophenylacetic acid, adapted from established procedures for similar compounds.[2][3]

Synthesis of 2,3,4-Trifluorophenylacetic Acid

A potential synthetic route to 2,3,4-Trifluorophenylacetic acid is outlined below. This multi-step synthesis would begin with a commercially available trifluorinated benzene derivative.

Step 1: Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

-

Add 1,2,3-trifluorobenzene (1.0 eq.) to the mixture and allow it to warm to room temperature.

-

Stir the reaction mixture for 12 hours.

-

Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-(2,3,4-trifluorophenyl)ethan-1-one.

Step 2: Willgerodt-Kindler Reaction

-

To a mixture of 2-chloro-1-(2,3,4-trifluorophenyl)ethan-1-one (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.), heat at 120 °C for 6 hours.

-

Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (20%) in water.

-

Heat the mixture at reflux for 12 hours.

-

Cool to room temperature and acidify with concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain crude 2,3,4-Trifluorophenylacetic acid.

-

Recrystallize from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure product.

Characterization

The synthesized 2,3,4-Trifluorophenylacetic acid would be characterized using the following standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the final product.

Potential Applications and Biological Relevance

Fluorinated phenylacetic acid derivatives are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4] While the specific biological activity of 2,3,4-Trifluorophenylacetic acid is not extensively documented, its structural similarity to other bioactive compounds suggests potential applications. For instance, the related compound 2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of the anti-diabetic drug Sitagliptin.[5] A hypothetical signaling pathway that could be modulated by a drug derived from this class of compounds is depicted in Figure 2.

References

- 1. 2,3,4-TRIFLUOROPHENYLACETIC ACID(243666-12-8) 1H NMR spectrum [chemicalbook.com]

- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 5. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Trifluorophenylacetic Acid: Focus on the 2,4,5-Isomer

A Note on Isomers: While this guide addresses the topic of "2,3,4-Trifluorophenylacetic acid," a comprehensive review of scientific and patent literature reveals a significantly greater volume of information on 2,4,5-Trifluorophenylacetic acid (CAS No. 209995-38-0) . This is primarily due to its critical role as a key intermediate in the synthesis of the widely used anti-diabetic medication, Sitagliptin.[1][2] In contrast, information regarding the discovery and extensive application of 2,3,4-Trifluorophenylacetic acid (CAS No. 61070-76-2) is sparse in readily available literature. Therefore, this guide will focus on the well-documented and industrially significant 2,4,5-isomer, which is likely the intended subject of interest for researchers and drug development professionals.

Discovery and History

The history of 2,4,5-Trifluorophenylacetic acid is intrinsically linked to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents. Its prominence rose with the synthesis and subsequent commercial success of Sitagliptin (marketed as Januvia® by Merck), the first DPP-4 inhibitor approved for the treatment of type 2 diabetes.[1][3] The demand for an efficient and scalable synthesis of Sitagliptin spurred extensive research into the production of its key building blocks, with 2,4,5-Trifluorophenylacetic acid being a cornerstone component.[4][5] Consequently, numerous synthetic routes have been developed and patented, reflecting its importance in modern pharmaceutical manufacturing.[6][7] Beyond its primary role in Sitagliptin synthesis, this compound is also utilized in the development of other advanced pharmaceuticals, including EGFR/ErbB-2-kinase inhibitors for targeted cancer therapies and novel imidazopyrazinone derivatives.[1][2] More recently, its application has extended into materials science, where it serves as a bifunctional additive to enhance the stability and efficiency of perovskite solar cells.[8]

Physicochemical Properties

The physicochemical properties of 2,4,5-Trifluorophenylacetic acid are summarized in the table below. These properties are crucial for its handling, reaction optimization, and formulation development.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₃O₂ | [9] |

| Molecular Weight | 190.12 g/mol | [9] |

| Appearance | White to off-white or light brown crystalline solid | [1][10] |

| Melting Point | 121-125 °C | [9][11][12] |

| Boiling Point | 255.0 ± 35.0 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.468 ± 0.06 g/cm³ (Predicted) | [10] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, DMSO, and Methanol. | [2][10] |

| pKa | 3.78 ± 0.10 (Predicted) | [9] |

| Flash Point | 108.0 ± 25.9 °C (Predicted) | [9] |

| CAS Number | 209995-38-0 | [11] |

Experimental Protocols for Synthesis

Several synthetic routes for 2,4,5-Trifluorophenylacetic acid have been reported. Below are detailed methodologies for two distinct approaches.

Synthesis from 1,2,4-Trifluorobenzene via Grignard Reaction

This method involves the formation of a Grignard reagent from the corresponding benzyl halide, followed by carboxylation.[6][13]

Step 1: Synthesis of 2,4,5-Trifluorobenzyl Halide

-

2,4,5-Trifluorobenzyl alcohol is reacted with a halogenation reagent (e.g., thionyl chloride for the chloride or phosphorus tribromide for the bromide) in a suitable solvent.

-

The ratio of the halogenation reagent to the alcohol can range from 0.2:1 to 10:1.

-

The reaction yields the corresponding 2,4,5-trifluorobenzyl halide.

Step 2: Formation of Grignard Reagent

-

The 2,4,5-trifluorobenzyl halide is reacted with metallic magnesium in an anhydrous organic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to form the Grignard reagent, 2,4,5-trifluorobenzyl magnesium halide.

Step 3: Carboxylation

-

The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice).

-

The reaction mixture is subsequently acidified with an aqueous acid (e.g., hydrochloric acid) to yield 2,4,5-Trifluorophenylacetic acid.

Synthesis from 2,4,5-Trifluoronitrobenzene

This multi-step synthesis involves a condensation reaction followed by a series of transformations.[7]

Step 1: Condensation with Diethyl Malonate

-

2,4,5-Trifluoronitrobenzene is condensed with diethyl malonate in the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide, or sodium methoxide).

-

This reaction yields diethyl 2,5-difluoro-4-nitrophenylmalonate.

Step 2: Hydrolysis and Decarboxylation

-

The resulting diester is hydrolyzed (e.g., with a strong acid or base) and then acidified.

-

Subsequent heating leads to decarboxylation, producing 2,5-difluoro-4-nitrophenylacetic acid.

Step 3: Reduction of the Nitro Group

-

The nitro group of 2,5-difluoro-4-nitrophenylacetic acid is reduced to an amino group. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with a reducing agent like iron powder in acetic acid.

-

This step yields 2,5-difluoro-4-aminophenylacetic acid.

Step 4: Diazotization and Fluorination

-

The amino group of 2,5-difluoro-4-aminophenylacetic acid is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid.

-

The diazonium salt is then subjected to a fluorination reaction (e.g., the Balz-Schiemann reaction using fluoroboric acid) to replace the diazonium group with a fluorine atom.

-

This final step yields 2,4,5-Trifluorophenylacetic acid.

Visualization of Pathways and Relationships

The following diagrams illustrate key synthetic pathways and the role of 2,4,5-Trifluorophenylacetic acid in drug development.

Caption: Synthetic pathway from 2,4,5-Trifluorobenzyl Alcohol.

Caption: Synthetic pathway from 2,4,5-Trifluoronitrobenzene.

Caption: Role as a key precursor in the synthesis of Sitagliptin.

References

- 1. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 2. 2, 4, 5-Trifluorophenylacetic Acid CAS 209995-38-0 Sitagliptin Phosphate Intermediate [hsppharma.com]

- 3. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]

- 4. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. SITAGLIPTIN – All About Drugs [allfordrugs.com]

- 6. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 7. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 8. ossila.com [ossila.com]

- 9. 2,4,5-Trifluorophenylacetic acid | CAS#:209995-38-0 | Chemsrc [chemsrc.com]

- 10. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. fishersci.com [fishersci.com]

- 13. scispace.com [scispace.com]

2,3,4-Trifluorophenylacetic Acid: Unraveling the Mechanism of Action - A Review of Current Hypotheses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Searches and Findings

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the mechanism of action for 2,3,4-Trifluorophenylacetic acid. To date, there are no published studies detailing its specific biological targets, signaling pathways, or pharmacological effects. The compound is available from several chemical suppliers for research purposes, but its biological activity remains uncharacterized in the public domain.

While direct information is lacking for the 2,3,4-isomer, it is noteworthy that a related isomer, 2,4,5-Trifluorophenylacetic acid, is a known intermediate in the synthesis of several pharmaceutical compounds. This highlights the potential for fluorinated phenylacetic acids to interact with biological systems, though the specific activities of the 2,3,4-isomer are yet to be determined.

Current Status: A Field Open for Investigation

The absence of data on the mechanism of action of 2,3,4-Trifluorophenylacetic acid presents a unique opportunity for novel research. Investigators are encouraged to explore its potential biological activities through a variety of screening and experimental approaches.

Proposed Avenues for Future Research

Given the structural class of this compound, several initial hypotheses could guide future research efforts. These are speculative and would require experimental validation.

Hypothesis 1: Enzyme Inhibition

Many small molecule carboxylic acids are known to interact with the active sites of enzymes.

-

Potential Targets: Cyclooxygenases (COX-1/COX-2), lipoxygenases, or other metabolic enzymes.

-

Suggested Experimental Workflow:

Figure 1: Proposed workflow for screening and validating enzyme inhibition.

Hypothesis 2: Receptor Binding and Modulation

The phenylacetic acid scaffold is present in various receptor ligands.

-

Potential Targets: G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels.

-

Suggested Experimental Workflow:

Figure 2: Workflow for assessing receptor binding and functional activity.

Hypothesis 3: Modulation of Gene Expression

Alterations in cellular signaling pathways can lead to changes in gene expression.

-

Potential Approach: Transcriptomic analysis of cells treated with 2,3,4-Trifluorophenylacetic acid.

-

Suggested Experimental Workflow:

Figure 3: Workflow for identifying effects on gene expression and signaling pathways.

Data Presentation: A Call for Future Data

As no quantitative data is currently available, the following table is provided as a template for researchers to populate as experimental results become available.

| Parameter | Value | Assay Conditions | Reference |

| Enzyme Inhibition (IC50) | |||

| Target Enzyme 1 | |||

| Target Enzyme 2 | |||

| Receptor Binding (Ki) | |||

| Target Receptor 1 | |||

| Target Receptor 2 | |||

| Functional Activity (EC50/IC50) | |||

| Target Receptor 1 | |||

| Target Receptor 2 | |||

| Cell Viability (CC50) | |||

| Cell Line 1 | |||

| Cell Line 2 |

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols would be specific to the chosen research direction. However, foundational methodologies that would be applicable are outlined below.

General Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines based on the hypothesized targets (e.g., cancer cell lines, immune cells, neuronal cells).

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of 2,3,4-Trifluorophenylacetic acid in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium. Ensure the final solvent concentration does not affect cell viability.

-

Treatment: Treat cells with a range of concentrations of the compound for a specified duration.

Enzyme Inhibition Assay (General Protocol)

-

Reagents: Purified enzyme, substrate, buffer, and 2,3,4-Trifluorophenylacetic acid.

-

Procedure:

-

Incubate the enzyme with varying concentrations of the compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Receptor Binding Assay (General Protocol)

-

Materials: Cell membranes or purified receptors, radiolabeled ligand, and 2,3,4-Trifluorophenylacetic acid.

-

Procedure:

-

Incubate the membranes/receptors with the radiolabeled ligand in the presence of varying concentrations of the compound.

-

Separate the bound and free radioligand by filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the Ki value by analyzing the competition binding data.

The mechanism of action of 2,3,4-Trifluorophenylacetic acid remains an unexplored area of research. This document serves as a guide to stimulate investigation into its potential pharmacological properties. The proposed hypotheses, experimental workflows, and protocol outlines provide a framework for initiating studies that could uncover novel biological activities and therapeutic applications for this compound. The scientific community is encouraged to undertake this research and publish their findings to advance our understanding.

Methodological & Application

Application Notes and Protocols for NMR Sample Preparation of 2,3,4-Trifluorophenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. For fluorinated compounds such as 2,3,4-Trifluorophenylacetic acid, both ¹H and ¹⁹F NMR are invaluable. Proper sample preparation is critical to obtain high-quality, reproducible NMR spectra. These application notes provide a detailed protocol for the preparation of 2,3,4-Trifluorophenylacetic acid samples for NMR analysis.

I. Key Considerations for NMR Sample Preparation

Successful NMR analysis of 2,3,4-Trifluorophenylacetic acid relies on several key factors during sample preparation:

-

Solvent Selection: The choice of a deuterated solvent is paramount. The solvent must dissolve the analyte and should not have signals that overlap with the analyte's resonances.[1][2] For 2,3,4-Trifluorophenylacetic acid, its acidic nature suggests that polar deuterated solvents would be suitable. Commonly used solvents for fluorinated compounds include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated acetone (Acetone-d₆).[3] The final choice will depend on the solubility of the specific batch of the acid.

-

Concentration: The sample concentration needs to be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[4][5] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[6] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[6] For ¹⁹F NMR, which is a highly sensitive nucleus, concentrations similar to ¹H NMR are generally sufficient.[4][7]

-

Internal Standard: An internal standard is crucial for accurate chemical shift referencing and for quantitative analysis (qNMR).[1][8] For ¹⁹F NMR, common internal standards include trifluoroacetic acid (TFA) and hexafluorobenzene (HFB).[1][9] The chosen standard should have a sharp signal that does not overlap with the analyte signals.[1]

-

Sample Purity and Filtration: The sample should be free of particulate matter to ensure optimal magnetic field homogeneity and sharp NMR signals.[4] Filtering the sample solution directly into the NMR tube is highly recommended.[10]

II. Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for preparing an NMR sample of 2,3,4-Trifluorophenylacetic acid.

| Parameter | ¹H NMR | ¹⁹F NMR | ¹³C NMR |

| Analyte Mass | 5 - 25 mg | 5 - 25 mg | 50 - 100 mg |

| Deuterated Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL | 0.6 - 0.7 mL |

| Recommended Solvents | CDCl₃, DMSO-d₆, Acetone-d₆ | CDCl₃, DMSO-d₆, Acetone-d₆ | CDCl₃, DMSO-d₆, Acetone-d₆ |

| Internal Standard | Tetramethylsilane (TMS) | Trifluoroacetic acid (TFA) | Tetramethylsilane (TMS) |

| Internal Standard Conc. | ~0.03% v/v | ~1-5 µL | ~0.03% v/v |

III. Experimental Protocol

This protocol provides a step-by-step guide for preparing a high-quality NMR sample of 2,3,4-Trifluorophenylacetic acid.

Materials:

-

2,3,4-Trifluorophenylacetic acid

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., Trifluoroacetic acid for ¹⁹F NMR)

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes

-

Small vials

-

Filter (e.g., a small plug of cotton or glass wool in a Pasteur pipette)

-

Vortex mixer (optional)

Procedure:

-

Weighing the Analyte: Accurately weigh 10-20 mg of 2,3,4-Trifluorophenylacetic acid into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[4]

-

Dissolution: Gently swirl or vortex the vial to dissolve the solid completely. Visually inspect the solution to ensure there are no suspended particles.

-

Internal Standard Addition (for ¹⁹F NMR): If quantitative analysis or precise chemical shift referencing is required, add a small, accurately measured amount of a suitable internal standard. For example, add 1-2 µL of TFA.

-

Filtration: Prepare a filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.

-

Transfer to NMR Tube: Using the filter pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.[10][11] The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[4][11]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

-

Homogenization: Gently invert the capped NMR tube several times to ensure the solution is homogeneous. Avoid shaking vigorously to prevent aeration.

IV. Diagrams

Experimental Workflow for NMR Sample Preparation

Caption: Workflow for preparing 2,3,4-Trifluorophenylacetic acid for NMR.

Logical Relationships in NMR Sample Quality

Caption: Factors influencing the quality of the final NMR spectrum.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. depts.washington.edu [depts.washington.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.bu.edu [sites.bu.edu]

- 11. sites.uclouvain.be [sites.uclouvain.be]

Application Note: Interpreting the ¹H NMR Spectrum of 2,3,4-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the interpretation of the ¹H NMR spectrum of 2,3,4-Trifluorophenylacetic acid. Included are predicted spectral data, a comprehensive experimental protocol for acquiring high-quality spectra of fluorinated aromatic compounds, and a logical workflow for spectral analysis. This document is intended to assist researchers in the structural elucidation and purity assessment of this and similar compounds, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

2,3,4-Trifluorophenylacetic acid is a substituted aromatic carboxylic acid. The presence of three fluorine atoms on the phenyl ring significantly influences the electronic environment of the aromatic protons, leading to a complex and informative ¹H NMR spectrum. Understanding the chemical shifts, coupling constants, and multiplicities of the proton signals is crucial for confirming the structure of the molecule and identifying any potential impurities. This note will detail the expected ¹H NMR spectral features of this compound and provide a robust protocol for its analysis.

Predicted ¹H NMR Spectral Data

Due to the unavailability of a publicly accessible experimental spectrum for 2,3,4-Trifluorophenylacetic acid, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds. The predicted spectrum is for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for 2,3,4-Trifluorophenylacetic Acid

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-5 | 6.9 - 7.1 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 6-8, J(H-F) ≈ 1-2 | 1H |

| H-6 | 7.1 - 7.3 | dt | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10 | 1H |

| -CH₂- | 3.7 - 3.9 | s | - | 2H |

| -COOH | 10.0 - 12.0 | br s | - | 1H |

ddd = doublet of doublet of doublets, dt = doublet of triplets, s = singlet, br s = broad singlet

Interpretation of the Predicted Spectrum

The ¹H NMR spectrum of 2,3,4-Trifluorophenylacetic acid is expected to exhibit four distinct signals corresponding to the two aromatic protons, the methylene protons, and the carboxylic acid proton.

-

Aromatic Region (δ 6.9 - 7.3 ppm): The two aromatic protons, H-5 and H-6, are expected to appear in this region. Their chemical shifts are influenced by the electron-withdrawing effects of the three fluorine atoms. The multiplicity of these signals will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. H-5 is predicted to be a doublet of doublet of doublets due to coupling with H-6 and the fluorine atoms at positions 4 and 3. H-6 is anticipated to be a doublet of triplets, coupling to H-5 and the fluorine atom at position 4.

-

Methylene Protons (δ 3.7 - 3.9 ppm): The two protons of the methylene group (-CH₂-) are expected to appear as a singlet. Their proximity to the electron-withdrawing carboxylic acid and the trifluorophenyl ring will cause a downfield shift compared to a simple alkyl chain.

-

Carboxylic Acid Proton (δ 10.0 - 12.0 ppm): The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum. The chemical shift of this proton can be highly dependent on the concentration and the solvent used.

Experimental Protocol: ¹H NMR Spectroscopy of 2,3,4-Trifluorophenylacetic Acid

This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of 2,3,4-Trifluorophenylacetic acid.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of 2,3,4-Trifluorophenylacetic acid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolving the fine splitting patterns expected for this compound.

3. Data Acquisition:

-

Set the following acquisition parameters (values may be adjusted based on the specific instrument):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64 (to achieve a good signal-to-noise ratio).

-

Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Spectral Width (SW): 0-16 ppm.

-

-

Acquire the Free Induction Decay (FID).

4. Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier transform (FT) to convert the FID into the frequency domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of 2,3,4-Trifluorophenylacetic acid.